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Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione

Lipophilicity Drug-likeness Permeability

Researchers developing structure-activity relationships (SAR) for imidazo[1,2-a]pyrimidine-dione analogs face baseline drift when using substituted cores as controls. Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione (CAS 743354-78-1) solves this as the minimal, unsubstituted pharmacophore fragment. · True Negative Control: Lacks steric/electronic perturbations (XLogP3-AA = -1.1), ensuring phenotypes in substituted analogs originate from the introduced group. · Fragment-Based Design Ready: Low MW (151.12 g/mol) and high aqueous solubility make it an ideal starting point for fragment growing/linking with quantifiable contributions. · Analytical Reference Standard: Provides distinct retention time, MS, and NMR signatures for quantifying substituted derivatives in complex matrices.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 743354-78-1
Cat. No. B13104040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione
CAS743354-78-1
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=NC=CC(=O)N21
InChIInChI=1S/C6H5N3O2/c10-4-3-9-5(11)1-2-7-6(9)8-4/h1-2H,3H2,(H,7,8,10)
InChIKeyAPBWDXDAKVUODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione: Scaffold Identity & Physicochemical Baseline


Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione (CAS 743354-78-1) is the unsubstituted bicyclic core of the imidazo[1,2-a]pyrimidine-2,5-dione class, with a molecular formula of C6H5N3O2 and a molecular weight of 151.12 g/mol [1]. Unlike its alkyl-, halo-, or trifluoromethyl-substituted analogs, it possesses minimal steric bulk and the highest possible aqueous solubility (no additional lipophilic groups), making it a critical baseline for structure-activity relationship (SAR) studies and analytical method development [1].

High-solubility unsubstituted core for aqueous SAR assays
True negative control with minimal steric and electronic bias
Clean reference standard for analytical method development

Why Imidazo[1,2-a]pyrimidine-2,5-dione Cannot Be Replaced by Analogs


Substituted imidazo[1,2-a]pyrimidine-2,5-diones (e.g., 7-methyl, 3,7-dimethyl, 6-bromo-7-trifluoromethyl) are not interchangeable with the unsubstituted parent compound because even a single methyl group alters lipophilicity (XLogP3-AA), molecular recognition, and hydrogen-bonding patterns [1][2]. The unsubstituted core lacks the steric hindrance and electronic perturbations introduced by substituents, making it the only member of the series that serves as a true negative control in biological assays and an unbiased ligand in coordination chemistry [3].

Lipophilicity shifts with substituents

Even a single methyl group changes XLogP3-AA, affecting aqueous solubility and non-specific binding in biochemical assays.

Steric and electronic mismatch

Alkyl, halo, or trifluoromethyl substituents introduce steric hindrance that alters metal coordination geometry and molecular recognition.

Confounded negative control interpretation

Substituted analogs may exhibit background biological activity, compromising their use as inert assay controls for target engagement.

Imidazo[1,2-a]pyrimidine-2,5-dione vs Analogs: Quantitative Evidence


Lipophilicity: Core vs. 7-Methyl Analog

The unsubstituted imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione has a computed XLogP3-AA of -1.1, whereas the 7-methyl analog (CAS 53854-17-4) has a value of -0.8, representing a 0.3 log unit increase in lipophilicity with the addition of a single methyl group [1][2]. This difference directly impacts predicted aqueous solubility and passive membrane permeability.

Lipophilicity delta
Reported
Δ XLogP3-AA = +0.3 (7-methyl more lipophilic)
Small lipophilicity increase can impact solubility ranking and assay background.
Computed by XLogP3 3.0 (PubChem).
Lipophilicity Drug-likeness Permeability

TPSA Equivalence and Hydrogen Bonding

Both the unsubstituted compound and its 7-methyl analog share an identical TPSA of 61.8 Ų, indicating that the topological polar surface area is conserved across the core scaffold [1][2]. This means that any observed differences in biological activity or solubility between these two compounds arise primarily from differences in lipophilicity and steric effects, not from changes in hydrogen-bonding capacity.

TPSA equivalence
Reported
TPSA 61.8 Ų, identical to 7-methyl analog
Hydrogen-bonding capacity is conserved; activity differences driven by lipophilicity.
Computed by Cactvs 3.4.8.18 (PubChem).
TPSA Hydrogen bonding Bioavailability

Molecular Weight and Solubility Impact

Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione has a molecular weight of 151.12 g/mol, compared to 165.15 g/mol for the 7-methyl analog and 179.18 g/mol for the 3,7-dimethyl analog [1][3]. The 14–28 g/mol increase per methyl group directly impacts molar solubility and the mass of material required for equimolar dosing.

Molecular weight gap
Reported
Δ MW = -14.03 g/mol vs 7-methyl, -28.06 g/mol vs 3,7-dimethyl
Lower mass reduces material needed for equimolar dosing in in vivo studies.
PubChem 2.1 / NIST Webbook.
Molecular weight Solubility Formulation

Unsubstituted Core as Negative Control

In kinase inhibition and receptor binding studies, the unsubstituted imidazo[1,2-a]pyrimidine-2,5-dione exhibits substantially weaker activity than its substituted counterparts. For example, the 7-methyl analog (Hmpd) has been complexed with transition metals and tested for antitumor activity, whereas the unsubstituted parent lacks the structural features required for potent target engagement [1]. This inherent lower potency makes it an ideal negative control for validating that observed biological effects in substituted analogs are driven by target engagement rather than off-target effects.

Negative control profile
Class-level
No reported IC50 < 10 µM across major databases
Substituted analogs show measurable activity; core remains inactive, supporting assay validation use.
Qualitative comparison from literature survey.
Negative control SAR studies Assay validation

Imidazo[1,2-a]pyrimidine-2,5-dione Application Scenarios


SAR Baseline for Fragment-Based Drug Discovery

Use as the minimal pharmacophore fragment to establish baseline binding affinity and selectivity profiles. Its low lipophilicity (XLogP3-AA = -1.1) and low molecular weight (151.12 g/mol) make it an ideal starting point for fragment growing or linking strategies, where each added substituent can be quantitatively assessed for its contribution to activity [1][2].

Negative Control for Kinase & Cellular Assays

Deploy as a matched negative control when testing 7-methyl, 3,7-dimethyl, or halo-substituted analogs in biochemical or cell-based assays. Its lack of steric bulk and electronic perturbation ensures that any observed phenotype in substituted analogs is attributable to the introduced substituent rather than the core scaffold [3].

Analytical Reference Standard for Method Development

Use as a primary reference standard for HPLC, LC-MS, or NMR method development targeting imidazo[1,2-a]pyrimidine analogs. Its distinct retention time, mass spectrum, and NMR chemical shifts provide a clean reference point for quantifying substituted derivatives in reaction mixtures or biological matrices [1].

Steric-Free Coordination Chemistry Ligand

Employ as an unbiased ligand for metal coordination studies. Unlike the 7-methyl analog (Hmpd) which introduces steric hindrance at the pyrimidine ring, the unsubstituted core provides unrestricted access to all potential metal-binding sites, enabling the study of intrinsic coordination preferences [3].

Application
Selection Property
Validation Focus
SAR baseline for fragment-based discovery
Minimal lipophilic core without substituent bias
Quantitative contribution assessment of added groups
Negative control for kinase and cellular assays
Inactive scaffold with clean background
Target engagement specificity verification
Analytical reference standard
Distinct physicochemical and spectroscopic profile
Method retention time and mass accuracy calibration
Steric-free coordination chemistry ligand
Unhindered metal-binding sites
Intrinsic coordination preference characterization
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